molecular formula C23H23NO4S B2424026 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-05-8

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid

Cat. No. B2424026
CAS RN: 793690-05-8
M. Wt: 409.5
InChI Key: XMLWZCBHDDZTKZ-UHFFFAOYSA-N
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Description

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the CAS Number: 793690-05-8 . It has a molecular weight of 409.51 and its IUPAC name is 5-{[(3,3-diphenylpropyl)amino]sulfonyl}-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C23H23NO4S . The InChI Code is 1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) .

Scientific Research Applications

Solvent-Dependent Coordination Polymers

Research into the properties of coordination polymers, such as cobalt complexes of 3,5-dinitrobenzoic acid, has shown their formation and three-dimensional structure to be influenced by the solvents used in the synthesis process. This highlights the importance of solvent choice in the formation of coordination complexes with specific recognition patterns and structures (Pedireddi & Varughese, 2004).

Herbicide Triflusulfuron-methyl

The molecule of triflusulfuron-methyl, a herbicide, demonstrates the relevance of chemical interactions and molecular orientation in its structure and effectiveness. This type of research can provide insights into the development and optimization of herbicidal compounds (Mereiter, 2011).

Acid Dissociation Constants in Hydroorganic Solvent

The study of acid dissociation constants in dimethyl sulfoxide-water hydroorganic solvent of derivatives like diphenylpyrrolidine N-aroylthioureas has implications in understanding their chemical behavior in different solvents. This research is pivotal in the development of new compounds with specific chemical properties (Nural, 2017).

Formation of Enamines and Thioamides

Research into the reactions of compounds like diphenacylaniline under specific conditions (Gewald conditions) leads to the formation of enamines and thioamides. This research can be crucial for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Paul et al., 2013).

Antibacterial Activities of Derivatives

The synthesis of derivatives from compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their evaluation for antibacterial activities opens avenues in the development of new antibacterial agents. Understanding the structural and functional relationship of these compounds can lead to breakthroughs in medical treatments (Bildirici et al., 2007).

Paddlewheel Complexes with Copper(II)

The study of new ligands like N,N,N',N'-tetrakis(2-methylbenzoic acid)-1,4-diaminomethylbenzene and their copper(II) paddlewheel complexes highlights the potential of these compounds in creating complex molecular structures with specific properties, useful in various scientific applications (Gomila et al., 2014).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(3,3-diphenylpropylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLWZCBHDDZTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid

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